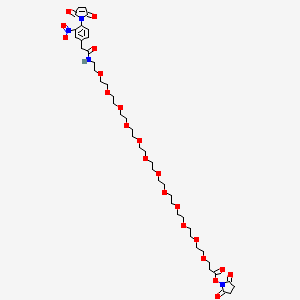

Mal-NO2-Ph-PEG12-NHS

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C43H64N4O21 |

|---|---|

分子量 |

973.0 g/mol |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[4-(2,5-dioxopyrrol-1-yl)-3-nitrophenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C43H64N4O21/c48-38(34-35-1-2-36(37(33-35)47(54)55)45-39(49)3-4-40(45)50)44-8-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-7-43(53)68-46-41(51)5-6-42(46)52/h1-4,33H,5-32,34H2,(H,44,48) |

InChI 键 |

XJAJLTDNLXBATM-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC2=CC(=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

The Structural Elucidation and Application of Mal-NO2-Ph-PEG12-NHS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of the heterobifunctional crosslinker, Mal-NO2-Ph-PEG12-NHS. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Components

This compound is a complex molecule designed with distinct functional units, each contributing to its utility in bioconjugation. The structure consists of a maleimide (B117702) group, a nitro-phenyl moiety, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.

| Component | Chemical Group | Reactivity/Function |

| Mal | Maleimide | Reacts specifically with sulfhydryl (thiol) groups (-SH) on cysteine residues of proteins and peptides to form stable thioether bonds. |

| NO2-Ph | Nitro-phenyl | The role of this moiety is not explicitly detailed in publicly available literature but is presumed to offer increased rigidity to the linker, potentially influencing the spatial orientation of conjugated molecules. It may also serve as a potential cleavage site under specific reducing conditions, transforming the nitro group into an amine, which could then trigger a self-immolative cleavage of the linker. |

| PEG12 | Polyethylene Glycol (12 units) | A hydrophilic spacer that increases the solubility of the molecule and the resulting conjugate in aqueous buffers. The length of the PEG chain is critical in spanning the distance between the two target proteins in applications like PROTACs. |

| NHS | N-hydroxysuccinimide Ester | A reactive group that readily couples with primary amines (-NH2) on lysine (B10760008) residues or the N-terminus of proteins and peptides to form stable amide bonds. |

A diagram illustrating the distinct functional components of the molecule is provided below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₂N₄O₂₁ | [1] |

| Molecular Weight | 959.00 g/mol | [1] |

| Appearance | Solid | General knowledge |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | General knowledge of PEGylated compounds |

Experimental Protocols

Materials:

-

This compound

-

Protein/Peptide 1 (containing primary amines, e.g., a ligand for an E3 ligase)

-

Protein/Peptide 2 (containing a free sulfhydryl group, e.g., a ligand for a target protein)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Organic solvent (e.g., DMSO or DMF, anhydrous)

-

Desalting columns

Step 1: Reaction of NHS Ester with Primary Amines

This step involves the conjugation of the NHS ester moiety of the linker to the amine-containing molecule.

-

Preparation of Reagents:

-

Dissolve the amine-containing protein/peptide (Molecule A) in an amine-free buffer (e.g., PBS, pH 7.5) to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved this compound to the solution of Molecule A.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle stirring.

-

-

Purification:

-

Remove the excess, unreacted linker using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 7.0). This step is crucial to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.

-

Step 2: Reaction of Maleimide with Sulfhydryl Groups

This step conjugates the maleimide group of the linker (now attached to Molecule A) to the sulfhydryl-containing molecule.

-

Preparation of Reagents:

-

Dissolve the sulfhydryl-containing protein/peptide (Molecule B) in a thiol-free buffer (e.g., PBS, pH 6.5-7.0). If the molecule does not have a free sulfhydryl group, it may need to be introduced through reduction of a disulfide bond or modification with a thiolating reagent.

-

-

Conjugation Reaction:

-

Add the purified Molecule A-linker conjugate from Step 1 to the solution of Molecule B. A 1:1 to 1.5:1 molar ratio of Molecule A-linker to Molecule B is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature, or for 2-4 hours at 4°C, with gentle stirring.

-

-

Quenching and Purification:

-

(Optional) The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.

-

The final conjugate can be purified from unreacted components using methods such as size-exclusion chromatography (SEC) or affinity chromatography.

-

A workflow diagram for this experimental protocol is provided below.

Application in PROTACs

This compound is primarily designed as a linker for the synthesis of PROTACs. In this context, "Molecule A" would typically be a ligand that binds to an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL-1 for the von Hippel-Lindau E3 ligase), and "Molecule B" would be a ligand that binds to the target protein of interest for degradation.

The resulting PROTAC forms a ternary complex with the E3 ligase and the target protein, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The logical relationship in a PROTAC's mechanism of action is illustrated below.

Conclusion

This compound is a versatile heterobifunctional crosslinker with well-defined reactive moieties that enable the straightforward conjugation of amine- and thiol-containing molecules. Its integrated PEG spacer enhances solubility, a critical feature for biological applications. While the precise role of the nitro-phenyl group requires further empirical investigation, it likely contributes to the linker's conformational properties and may offer a potential cleavage mechanism. The primary application of this linker is in the construction of PROTACs, a rapidly advancing therapeutic modality. The provided protocols and diagrams serve as a foundational guide for researchers and scientists in the design and execution of experiments utilizing this promising chemical tool.

References

An In-depth Technical Guide to the Mechanism of Action of Mal-NO2-Ph-PEG12-NHS

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mal-NO2-Ph-PEG12-NHS linker is a sophisticated, heterobifunctional chemical tool designed for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This guide provides a detailed examination of the linker's core mechanism, breaking down the function of each of its constituent parts: the Maleimide (B117702) group for thiol-specific conjugation, the N-hydroxysuccinimide (NHS) ester for amine-reactive coupling, the polyethylene (B3416737) glycol (PEG)12 spacer for enhancing solubility and providing spatial separation, and the nitro-phenyl (NO2-Ph) group, which acts as a photocleavable linker. This document outlines the reaction mechanisms, experimental protocols, and available quantitative data to provide researchers with the foundational knowledge required for the effective application of this versatile linker in drug development and biomedical research.

Introduction

The development of targeted therapeutics and advanced biological probes relies on the ability to link different molecular entities with precision and control. The this compound linker has emerged as a powerful tool in this field, offering a heterobifunctional and cleavable system for bioconjugation. Its architecture allows for the sequential and specific conjugation of two different biomolecules, while the integrated photocleavable moiety provides a mechanism for the controlled release of a conjugated payload upon light induction. This guide will delve into the specific chemical reactions that govern its functionality and provide practical guidance for its use.

Core Components and Mechanism of Action

The this compound linker is comprised of four key functional domains, each with a distinct role in the bioconjugation and cleavage process.

2.1. N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Moiety

The NHS ester is a highly reactive functional group that selectively targets primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable and irreversible amide bond.[1] The N-hydroxysuccinimide is released as a byproduct.[1] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[3]

2.2. Maleimide: Thiol-Reactive Moiety

The maleimide group is specifically reactive towards sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[4] The reaction mechanism is a Michael addition, where the thiol group attacks the electron-deficient double bond of the maleimide ring.[4][5] This results in the formation of a stable thioether bond.[6] The optimal pH range for this reaction is between 6.5 and 7.5, which minimizes competing reactions with amines.[6]

2.3. PEG12 Spacer: Enhancing Solubility and Providing Spatial Separation

The linker incorporates a 12-unit polyethylene glycol (PEG) spacer. This hydrophilic chain serves several crucial functions in the resulting bioconjugate. Firstly, it significantly enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[7] Secondly, the PEG spacer provides a defined and flexible distance between the two conjugated molecules, which can be critical for maintaining their biological activity by preventing steric hindrance.

2.4. Nitro-Phenyl (NO2-Ph) Group: Photocleavable Linker

The nitro-phenyl group, specifically an o-nitrobenzyl moiety, functions as a photocleavable linker.[8] Upon irradiation with UV light (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the rest of the linker.[4][9] This allows for the controlled, light-induced release of the conjugated molecule. This feature is highly valuable in applications where spatiotemporal control of drug release is desired.

Signaling Pathways and Experimental Workflows

3.1. General Bioconjugation Strategy

The heterobifunctional nature of the this compound linker dictates a two-step conjugation strategy to avoid self-reaction and ensure the formation of the desired conjugate. Due to the higher susceptibility of the NHS ester to hydrolysis in aqueous solutions, the amine-containing molecule is typically reacted first.

Caption: A typical two-step bioconjugation workflow using the this compound linker.

3.2. Photocleavage Mechanism

The cleavage of the o-nitrobenzyl linker is initiated by the absorption of UV light, leading to the release of the conjugated payload.

Caption: The process of light-induced cleavage of the final bioconjugate.

Quantitative Data

Table 1: Reaction Conditions and Efficiency

| Functional Group | Target Moiety | Recommended pH | Typical Reaction Time | Reported Efficiency |

| NHS Ester | Primary Amine | 7.2 - 8.5[3] | 30 min - 2 hours | High (often >90%) |

| Maleimide | Thiol (Sulfhydryl) | 6.5 - 7.5[6] | 30 min - 2 hours | High (often >95%) |

Table 2: Photocleavage Properties of o-Nitrobenzyl Linkers

| Parameter | Typical Value | Reference |

| Excitation Wavelength | ~340-365 nm | [2][9] |

| Quantum Yield | 0.49 - 0.63 | [9] |

| Cleavage Time | Minutes to hours (depends on light intensity) | [9] |

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization will be required for specific applications.

5.1. Protocol 1: Conjugation of an Amine-Containing Molecule (Molecule A)

-

Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at pH 7.2-8.0.

-

Dissolve Molecule A: Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.

-

Dissolve Linker: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the solution of Molecule A. The final concentration of the organic solvent should be less than 10%.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. Protect the reaction from light to prevent premature cleavage of the nitro-phenyl group.

-

Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the reaction buffer.

5.2. Protocol 2: Conjugation to a Thiol-Containing Molecule (Molecule B)

-

Buffer Adjustment: If necessary, adjust the pH of the purified intermediate conjugate from Protocol 1 to 6.5-7.5.

-

Dissolve Molecule B: Dissolve the thiol-containing molecule in the reaction buffer.

-

Reaction: Add the thiol-containing Molecule B to the solution of the intermediate conjugate. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the intermediate conjugate is typically used.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining maleimide groups.

-

Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted molecules and byproducts.

5.3. Protocol 3: Photocleavage of the Final Conjugate

-

Sample Preparation: Dissolve the final conjugate in a suitable buffer.

-

Irradiation: Irradiate the solution with a UV lamp at a wavelength of approximately 365 nm. The required irradiation time and intensity will need to be optimized based on the specific conjugate and desired extent of cleavage.

-

Analysis: Analyze the cleavage products using techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm the release of the payload.

Conclusion

The this compound linker is a versatile and powerful tool for the construction of advanced bioconjugates. Its heterobifunctional nature allows for the specific and sequential conjugation of amine- and thiol-containing molecules, while the photocleavable nitro-phenyl group provides a mechanism for the controlled release of a conjugated payload. By understanding the underlying chemical principles and optimizing the reaction conditions, researchers can effectively utilize this linker to develop novel therapeutics and biological probes with enhanced functionality and precision.

References

- 1. seas.upenn.edu [seas.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Strategic Imperative of the PEG12 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design. This in-depth technical guide elucidates the multifaceted role of the PEG12 linker in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability. A PEG12 linker, specifically, consists of twelve repeating ethylene glycol units.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the overall hydrophilicity of the molecule. This is particularly crucial for PROTACs, which often have high molecular weights and fall into the "beyond Rule of Five" chemical space. Improved solubility can enhance bioavailability and facilitate more reliable formulation for in vitro and in vivo studies.[2]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary function of the PROTAC linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the linker are critical determinants of the stability and geometry of this complex. A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together. Conversely, a linker that is too long might result in a non-productive complex where the lysine (B10760008) residues on the POI are not optimally positioned for ubiquitination by the E2 enzyme associated with the E3 ligase.

The PEG12 linker, with its significant length and flexibility, can span a considerable distance and adopt numerous conformations, potentially increasing the probability of achieving a productive ternary complex geometry. However, this flexibility can also come with an entropic penalty upon binding.

Quantitative Analysis of Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [3] |

| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | [3] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [3] |

| ERα | VHL | Alkyl | 9 | 140,000 | - | [3] |

| ERα | VHL | Alkyl | 12 | Effective Degradation | - | [4] |

| ERα | VHL | Alkyl | 16 | 26,000 | - | [3] |

| BRD4 | CRBN | PEG | 0 PEG units | < 0.5 µM | - | [3] |

| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | - | [3] |

| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | - | [3] |

Note: The table summarizes data from various studies and linker types to illustrate the general principle of linker length optimization. Direct comparative data for a PEG12 linker was not available in a single study.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[5]

Protocol:

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[5]

Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component to an amine-functionalized PEG linker.[6]

Materials:

-

Component A with a carboxylic acid (Component A-COOH)

-

Amine-PEG12-Boc

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

Procedure:

-

Coupling Reaction:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[6]

-

Add Amine-PEG12-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.[6]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[6]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-PEG12-Boc.[6]

-

-

Boc Deprotection:

-

Dissolve Component A-PEG12-Boc in DCM.[6]

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.[6]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.[6]

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[6]

-

The resulting amine salt (Component A-PEG12-NH2) is often used in the next step without further purification.[6]

-

-

Final Coupling:

-

Repeat the coupling procedure described in step 1 to conjugate the second ligand (Component B-COOH) to the deprotected PEG12 linker.

-

Visualizing PROTAC Design and Function

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The PEG12 linker, with its considerable length, provides a versatile scaffold that can be adapted to a wide range of target proteins and E3 ligases. However, the "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. As our understanding of the structural biology of ternary complexes deepens, we can expect the development of computational models that can more accurately predict the optimal linker length and composition for a given PROTAC system. This will undoubtedly accelerate the discovery of new and more effective protein-degrading therapeutics.

References

- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Core of the Chimera: An In-depth Technical Guide to Bifunctional Linkers in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial bifunctional linker that connects these two elements. While the choice of ligands determines the target, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the core of PROTAC design, focusing on the synthesis and function of bifunctional linkers.

The Pivotal Role of the Bifunctional Linker

The linker in a PROTAC is far more than a simple spacer. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which consists of the PROTAC, the POI, and the E3 ligase. A well-designed linker facilitates the optimal orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can result in reduced efficacy, off-target effects, and unfavorable physicochemical properties.

Classification of Bifunctional Linkers

PROTAC linkers can be broadly categorized based on their chemical structure and properties.

Flexible Linkers

Flexible linkers, primarily composed of alkyl chains and polyethylene (B3416737) glycol (PEG) units, are the most common type used in PROTAC design. Their flexibility allows the PROTAC molecule to adopt various conformations, increasing the likelihood of forming a productive ternary complex.

-

Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom. They are synthetically straightforward to incorporate but can increase the lipophilicity of the PROTAC, potentially impacting solubility.

-

Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are more hydrophilic than alkyl chains. This hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[1] Approximately 54% of reported PROTACs utilize PEG linkers.[1]

Rigid Linkers

Rigid linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1]

"Smart" or Functional Linkers

Recent advancements have led to the development of linkers with integrated functionalities that allow for conditional activation of the PROTAC.

-

Photoswitchable Linkers: These linkers, often containing moieties like azobenzene, can change their conformation in response to specific wavelengths of light, enabling spatiotemporal control over PROTAC activity.

-

Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism to release the active PROTAC at a desired time and location.

-

Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTACs. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1]

Impact of Linker Properties on PROTAC Efficacy: Quantitative Insights

The systematic variation of linker length and composition is a critical step in optimizing PROTAC performance. The following tables summarize quantitative data from various studies, illustrating the profound impact of the linker on degradation efficiency, measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12-29 | Submicromolar | Up to 96 |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Composition on Cellular Permeability and VHL PROTAC Activity [3]

| PROTAC | Linker Composition | Permeability Classification | In Cellulo/In Vitro Ratio |

| 1 | Flexible Aliphatic | Low | > 200 |

| 2 | Flexible Aliphatic | High | < 40 |

| 3 | Amide-containing | Medium-High | 41-100 |

| 6 | Flexible Aliphatic | Medium-Low | 101-200 |

| 7 | Tertiary Amine | Medium-High | 41-100 |

| 8 | Piperidine-containing | Medium-High | 41-100 |

Table 3: Degradation of Bruton's Tyrosine Kinase (BTK) by Covalent PROTACs in Mino Cells [4]

| PROTAC | Linker Feature | DC50 (nM) | Dmax (%) |

| NC-1 | Non-covalent | 2.2 | 97 |

| IR-1 | Irreversible Covalent | 11.5 | 96 |

| IR-2 | Irreversible Covalent | 10.4 | 93 |

| RC-3 | Reversible Covalent | 4.8 | 94 |

Table 4: Degradation of HDAC3 by Benzamide-Based PROTACs in HCT116 Cells [3]

| PROTAC | Linker Modification | DC50 (µM) for HDAC3 | Dmax (%) for HDAC3 |

| 22 | Optimized Linker | 0.44 ± 0.03 | 77 |

Experimental Protocols for PROTAC Synthesis and Evaluation

The synthesis of PROTACs is typically a modular process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the bifunctional linker, followed by their conjugation.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized linker using HATU and DIPEA as coupling reagents.[5]

Materials:

-

Component A-COOH (1.0 eq)

-

Amine-linker-Boc (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

Step 1: Amide Coupling

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[5]

-

Add the Amine-linker-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[5]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.[5]

Step 3: Final Amide Coupling

-

Follow the procedure outlined in Step 1, using the deprotected amine intermediate and the second carboxylic acid-functionalized component (Component B-COOH) as the coupling partners.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol outlines the "click chemistry" approach for the final ligation of an azide-functionalized component and an alkyne-functionalized component.[6][7]

Materials:

-

Azide-functionalized component (1.0 eq)

-

Alkyne-functionalized component (1.0-1.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (e.g., 0.1 eq)

-

Sodium Ascorbate (B8700270) (e.g., 0.2 eq)

-

Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

-

Dissolve the azide- and alkyne-functionalized components in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[5]

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the workup will depend on the properties of the final PROTAC. A common procedure involves diluting with water and extracting with an appropriate organic solvent. The combined organic layers are then washed with brine, dried, and concentrated.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 3: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Ice-cold phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.[8]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

Visualizing Key Processes in PROTAC Development

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Development Workflow.

Caption: Ubiquitin-Proteasome System.

Conclusion

The bifunctional linker is a central element in the design and synthesis of effective PROTACs. Its chemical properties directly influence the formation of the ternary complex and the overall pharmacological profile of the molecule. A deep understanding of the different linker types, their synthesis, and their impact on degradation efficacy is paramount for the successful development of novel protein-degrading therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of PROTACs, empowering researchers to navigate the complexities of this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. dot | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mal-NO2-Ph-PEG12-NHS: Properties, Solubility, and Applications

This technical guide provides a comprehensive overview of the chemical properties, solubility, and experimental applications of Mal-NO2-Ph-PEG12-NHS, a heterobifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document offers detailed data, experimental protocols, and visual diagrams to facilitate its use in bioconjugation and related fields.

Core Chemical Properties

This compound is a PEG-based linker molecule utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1] It features a maleimide (B117702) group, a nitro-phenyl group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure allows for the covalent conjugation of amine-containing and sulfhydryl-containing molecules.

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₂N₄O₂₁ | [2] |

| Molecular Weight | 959.00 g/mol | [2] |

| Purity | ≥98% | [2] |

| Appearance | Not specified in search results |

Solubility Profile

The solubility of Mal-(PEG)n-NHS esters is a critical factor for their use in bioconjugation reactions, which are often performed in aqueous buffers.

| Solvent | Solubility | Notes | Source |

| Water | Not directly water-soluble; soluble in aqueous buffers up to approx. 10 mM, but solubility decreases with increasing salt concentration. | Must first be dissolved in an organic solvent. | [3] |

| DMSO (Dimethyl sulfoxide) | Soluble | Recommended for creating stock solutions. | [3][4] |

| DMF (Dimethylformamide) | Soluble | Recommended for creating stock solutions. | [3][4] |

For practical application, this compound should first be dissolved in an organic solvent like DMSO or DMF.[3] This stock solution can then be diluted into an aqueous reaction buffer. It is important to ensure that the final concentration of the organic solvent remains low (typically less than 10%) to maintain the stability and solubility of protein reactants.[3]

Experimental Protocols

The following is a generalized two-step protocol for protein crosslinking using Mal-(PEG)n-NHS esters. This protocol is adaptable for this compound.

Important Considerations:

-

Moisture Sensitivity : Mal-(PEG)n-NHS esters are moisture-sensitive. Store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]

-

Hydrolysis : The NHS ester group is susceptible to hydrolysis, especially at higher pH. Dissolve the reagent immediately before use and avoid storing it in solution.[4] The maleimide group is more stable but can also hydrolyze at pH values above 7.5.[3]

-

Buffer Selection : Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls, as they will compete with the intended reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable choice for the conjugation reaction.[3]

Step 1: Reaction with Amine-Containing Protein

-

Preparation : Dissolve the amine-containing protein in a suitable non-amine buffer (e.g., PBS, pH 7.2-7.5).

-

Reagent Preparation : Immediately before use, dissolve this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Reaction : Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[3]

-

Incubation : Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[3]

-

Removal of Excess Crosslinker : Remove the non-reacted crosslinker using a desalting column or dialysis, equilibrated with a suitable conjugation buffer.[3]

Step 2: Reaction with Sulfhydryl-Containing Molecule

-

Preparation of Sulfhydryl-Containing Molecule : Ensure the molecule to be conjugated has a free (reduced) sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT.

-

Reaction : Combine the desalted amine-modified protein from Step 1 with the sulfhydryl-containing molecule. The molar ratio should be consistent with the desired final conjugate.

-

Incubation : Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[3]

-

Stopping the Reaction (Optional) : To stop the reaction, a buffer containing reduced cysteine at a concentration several times higher than the sulfhydryls on the target molecule can be added.[3]

-

Analysis : The efficiency of the conjugation can be estimated by methods such as electrophoresis (SDS-PAGE) followed by protein staining.[3]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the bioconjugation process, the following diagrams illustrate the key steps and reactions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PROTAC Technology Utilizing PEG Linkers

Proteolysis Targeting Chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs are engineered to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker, far from being a simple spacer, is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cellular permeability, and ability to induce the formation of a productive ternary complex.[4][5]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[5][6] Their unique properties offer solutions to many of the challenges encountered in developing effective protein degraders, particularly those related to the large and often lipophilic nature of these molecules.[5] This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC technology, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

The Core Principle: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This is achieved through the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ligase to the target protein. After polyubiquitination, the target protein is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[2][7]

The Pivotal Role of PEG Linkers in PROTAC Design

The choice of linker chemistry is critical for optimizing a PROTAC's biological activity. PEG linkers are composed of repeating ethylene (B1197577) glycol units and offer a unique combination of hydrophilicity, flexibility, and synthetic tractability.[5][8]

1. Enhancing Solubility and Physicochemical Properties: A major hurdle in PROTAC development is their high molecular weight and lipophilicity, which often leads to poor aqueous solubility.[9] This can impede formulation, bioavailability, and the reliability of in vitro assays.[9] The hydrophilic nature of PEG linkers significantly improves the overall solubility of the PROTAC molecule.[1][2][8][9]

2. Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[5] Compared to rigid alkyl chains, flexible PEG linkers can adopt conformations that shield the PROTAC's polar surface area, creating a more compact structure that may be more capable of cellular entry.[5][10] The optimal PEG linker length for permeability must be empirically determined, as excessively long chains can become detrimental.[9]

3. Optimizing Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex.[4][9] The linker's length and flexibility are paramount to this process.[1][4]

-

Too Short: A short linker can cause steric clashes between the POI and the E3 ligase, preventing simultaneous binding.[6]

-

Too Long: An excessively long linker can result in a high entropic penalty upon binding, leading to reduced potency and potentially enabling unproductive binding modes.[4][6]

PEG linkers provide the necessary flexibility to allow the POI and E3 ligase to adopt an optimal orientation for efficient ubiquitination, a critical factor for degradation efficacy.[4][6]

Quantitative Impact of PEG Linkers

The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions.[3] The following tables provide representative data illustrating the impact of PEG linker length on key PROTAC parameters.

Table 1: Physicochemical Properties of a Hypothetical PROTAC Data is illustrative to show the general trend of increased solubility with longer PEG chains.[9]

| Linker Composition | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) |

| 4-unit Alkyl Chain | 850 | 6.5 | < 1 |

| 2-unit PEG | 868 | 5.8 | 15 |

| 4-unit PEG | 956 | 4.9 | 55 |

| 8-unit PEG | 1132 | 3.1 | > 100 |

Table 2: Cellular Permeability (PAMPA Assay) This table illustrates that an optimal linker length for permeability often exists.[9][11]

| Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) |

| 2-unit PEG | 1.8 |

| 4-unit PEG | 3.5 |

| 8-unit PEG | 2.1 |

| 12-unit PEG | 0.9 |

Table 3: In Vitro Degradation Efficiency of a BTK PROTAC DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.[4][9]

| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| 2-unit PEG | 250 | 75 |

| 4-unit PEG | 35 | > 95 |

| 8-unit PEG | 90 | > 95 |

| 12-unit PEG | 450 | 80 |

Experimental Protocols

A systematic approach is required for the synthesis and evaluation of PROTACs.

Protocol 1: General Synthesis of an Amide-Linked PROTAC[12]

This protocol describes the coupling of a component functionalized with a carboxylic acid (e.g., Warhead-COOH) to an amine-functionalized PEG linker, followed by deprotection and coupling to the second component.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

-

Dissolve the carboxylic acid component (Component A-COOH, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized and Boc-protected PEG linker (Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor reaction progress via LC-MS.

-

Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with brine) and purify the crude product (Component A-PEGn-Boc) by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified Component A-PEGn-Boc in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA, 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate (Component A-PEGn-NH₂).

Step 3: Final Amide Coupling

-

Repeat the amide coupling procedure from Step 1, using the deprotected intermediate (Component A-PEGn-NH₂) as the amine and the second component (e.g., E3 Ligand-COOH) as the carboxylic acid.

-

After the reaction is complete, perform workup and purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation Analysis

This method is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.

-

Cell Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set duration (e.g., 18-24 hours).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysates and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Rational Design and Future Outlook

The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[5] Advances in structural biology (X-ray crystallography, Cryo-EM) and computational modeling are providing unprecedented insights into the structure and dynamics of ternary complexes. This allows for a more informed selection of linker type, length, and attachment points to achieve optimal degradation activity and selectivity.

PEG linkers are indispensable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[5] As our understanding of the complex interplay between the linker and the biological system grows, the rational design of PEGylated PROTACs will continue to accelerate the development of this promising new class of therapeutics, unlocking a wealth of novel agents for therapeutic intervention.[3]

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. diva-portal.org [diva-portal.org]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mal-NO2-Ph-PEG12-NHS for E3 Ligase Recruitment in Photocleavable PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-NO2-Ph-PEG12-NHS, for its application in the development of photocleavable Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs)[1][2]. The integration of a photocleavable moiety into the PROTAC design allows for spatiotemporal control over protein degradation, offering enhanced precision in research and therapeutic applications.

Core Components and Mechanism of Action

This compound is a versatile linker composed of four key functional units, enabling a "caged" or photoactivatable PROTAC strategy.

-

Maleimide (Mal): This functional group is highly reactive towards sulfhydryl (thiol) groups, typically found on cysteine residues of proteins or peptides. The reaction, a Michael addition, forms a stable thioether bond and is highly chemoselective at a pH range of 6.5-7.5[3][4].

-

Nitrophenyl (NO2-Ph): This is an ortho-nitrobenzyl group, a well-established photolabile protecting group (also known as a "caging" group)[5][6]. It serves to temporarily inactivate the PROTAC molecule. Upon irradiation with UV light (typically around 365 nm), this group undergoes an irreversible photocleavage reaction, "uncaging" the molecule and restoring its function[5].

-

PEG12: A 12-unit polyethylene (B3416737) glycol spacer. This hydrophilic chain enhances the solubility of the PROTAC molecule in aqueous media and provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

-

N-hydroxysuccinimide Ester (NHS): This is an amine-reactive group used for conjugation to primary amines, such as those on lysine (B10760008) residues or N-termini of proteins and ligands[1][7]. The reaction forms a stable amide bond and is most efficient at a pH of 7.2-9[1][8].

The overall strategy involves synthesizing a PROTAC where the nitrophenyl group masks a critical interaction site, rendering the molecule inactive. Upon light activation, the cage is removed, and the PROTAC can then recruit an E3 ligase to the target protein for degradation.

Caption: Structure and light-activation of a PROTAC using the this compound linker.

PROTAC-Mediated Protein Degradation Pathway

Once activated, the PROTAC molecule orchestrates a series of intracellular events leading to the degradation of the target protein.

-

Ternary Complex Formation: The active PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex[9].

-

Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Recognition: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.

Caption: General mechanism of PROTAC-induced protein degradation.

Data Presentation

Quantitative assessment of a PROTAC's efficacy is crucial. The two primary metrics are:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximal level of protein degradation achieved.

As no specific data for PROTACs synthesized with this compound has been published, the following table presents representative data from studies on other photocleavable, nitrobenzyl-caged PROTACs to illustrate typical performance benchmarks.

| Photocleavable PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Light Activation | Reference |

| pc-PROTAC1 | BRD4 | CRBN | 293T | ~100 | >90 | 365 nm | F. Xue et al. |

| Caged VHL PROTAC | BRD4 | VHL | HeLa | ~500 | ~80 | 365 nm | Kounde et al.[10] |

| pc-BTK-PROTAC | BTK | CRBN | MOLM-14 | ~50 | >85 | 365 nm | Y. Li et al. |

Disclaimer: This table contains illustrative data from published photocleavable PROTACs and is intended for comparative purposes only. Actual values for a PROTAC using this compound will be target- and cell line-dependent.

Experimental Design and Protocols

The following diagram and protocols outline a general workflow for the synthesis and validation of a photocleavable PROTAC using this compound.

Caption: Experimental workflow for synthesis and validation of a photocleavable PROTAC.

Protocol 1: Synthesis of a Photocleavable PROTAC

This protocol describes a sequential conjugation strategy. The order of reaction can be reversed.

Materials:

-

This compound

-

POI-binding ligand with a primary amine (-NH2).

-

E3 ligase-binding ligand with a free thiol (-SH).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Buffer 1 (Amine conjugation): 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[8][11].

-

Reaction Buffer 2 (Thiol conjugation): 10-100 mM phosphate or HEPES buffer, pH 7.0-7.5, degassed[12].

-

Purification system (e.g., HPLC).

Methodology:

-

Amine Conjugation: a. Dissolve the amine-containing POI ligand in Reaction Buffer 1. b. Dissolve a 1.5 to 5-fold molar excess of this compound in a minimal amount of DMF or DMSO. c. Add the linker solution to the POI ligand solution dropwise while stirring. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. e. Monitor the reaction progress by LC-MS. f. Purify the intermediate product (POI-Linker) by HPLC to remove unreacted components.

-

Thiol Conjugation: a. Dissolve the purified POI-Linker intermediate in Reaction Buffer 2. b. Dissolve a 1.2-fold molar excess of the thiol-containing E3 ligase ligand in Reaction Buffer 2. c. Add the E3 ligase ligand solution to the POI-Linker solution. Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent thiol oxidation. d. Incubate for 2 hours at room temperature, protected from light. e. Monitor the reaction by LC-MS until completion.

-

Final Purification: a. Purify the final photocleavable PROTAC conjugate by reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product as a powder. c. Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Photocleavage and Western Blot Analysis of Protein Degradation

Materials:

-

Cultured cells expressing the POI.

-

The synthesized photocleavable PROTAC.

-

UV lamp or LED with an emission wavelength of ~365 nm.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE and Western blotting equipment.

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

Methodology:

-

Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the caged PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Keep one set of plates protected from light (caged control). c. For the light-activated set, irradiate the cells with 365 nm UV light for a predetermined time (e.g., 1-5 minutes). The optimal irradiation time should be determined empirically. d. Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) post-irradiation.

-

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them with lysis buffer[13]. b. Clear the lysates by centrifugation and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[14]. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with the primary antibody for the POI and loading control overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Add chemiluminescence substrate and visualize the bands using an imaging system.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the corresponding loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated, irradiated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression[15][16].

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

Materials:

-

Cultured cells in white, flat-bottom 96-well plates.

-

The synthesized photocleavable PROTAC.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Methodology:

-

Seed cells (e.g., 5,000-10,000 cells/well) in 90 µL of medium and incubate overnight[17].

-

Prepare serial dilutions of the PROTAC and add 10 µL to the respective wells. Prepare light-exposed and light-protected sets as in Protocol 2.

-

Incubate for the desired time (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce lysis.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure luminescence.

-

Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50.

Protocol 4: In Vitro Pull-Down Assay for Ternary Complex Formation

This assay confirms the ability of the uncaged PROTAC to mediate the interaction between the POI and the E3 ligase[18][19].

Materials:

-

Purified, tagged (e.g., His-tag) E3 ligase.

-

Purified POI.

-

Activated (uncaged) PROTAC and caged PROTAC control.

-

Affinity beads corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tag).

-

Wash buffer and elution buffer.

-

SDS-PAGE and Western blotting reagents.

Methodology:

-

Uncaging: Irradiate a stock solution of the caged PROTAC with 365 nm light to generate the active form. Confirm uncaging via LC-MS.

-

Binding: a. In separate tubes, incubate the tagged E3 ligase with: i. Vehicle (DMSO) ii. Caged PROTAC iii. Uncaged (active) PROTAC b. Add the affinity beads to each tube and incubate to allow the E3 ligase to bind to the beads. c. Wash the beads to remove unbound E3 ligase. d. Add the purified POI to each tube and incubate to allow for ternary complex formation.

-

Pull-Down and Detection: a. Wash the beads several times with wash buffer to remove non-interacting proteins. b. Elute the bound proteins from the beads using elution buffer. c. Analyze the eluates by SDS-PAGE and Western blot, probing for the presence of the POI.

-

Analysis: A strong band for the POI in the lane corresponding to the uncaged PROTAC (and its absence or weakness in the control lanes) indicates the formation of a stable ternary complex.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. glenresearch.com [glenresearch.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. tandfonline.com [tandfonline.com]

- 10. PEG NHS ester | BroadPharm [broadpharm.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. biotium.com [biotium.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Maleimide Chemistry in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The selective modification of biomolecules is a foundational element of modern biotechnology and pharmaceutical development. Among the chemical strategies available, the reaction between a maleimide (B117702) and a thiol group has emerged as a prominent and versatile method for bioconjugation. Its high selectivity, efficiency under mild conditions, and broad applicability have made it a cornerstone in the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and PEGylated therapeutics.

This technical guide provides a comprehensive overview of maleimide chemistry for bioconjugation. It delves into the core chemical principles, details critical reaction parameters, addresses challenges such as conjugate stability, and presents detailed experimental protocols for key applications.

The Core Chemistry: A Thiol-Selective Michael Addition

The primary reaction exploited in maleimide bioconjugation is the Michael addition of a thiol (sulfhydryl) group to the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This reaction forms a stable covalent thioether bond, effectively linking the maleimide-containing molecule to a thiol-presenting biomolecule, most commonly a cysteine residue within a protein or peptide.[1][2]

The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[3][4] This selectivity allows for the precise modification of cysteine residues, even in the presence of numerous other nucleophilic residues like lysine.[1]

Key Parameters Influencing Maleimide-Thiol Conjugation

The success of a maleimide conjugation reaction is governed by several critical experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

| Parameter | Optimal Range/Condition | Rationale & Considerations | Citations |

| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Below pH 6.5, the reaction rate slows. Above pH 7.5, maleimide hydrolysis and reaction with amines (e.g., lysine) increase. | [1][3][5] |

| Temperature | 4°C to 37°C | The reaction proceeds efficiently at room temperature (20-25°C). Lower temperatures (4°C) can be used to slow the reaction and minimize protein degradation during longer incubation times. | [6][7] |

| Buffer Composition | Thiol-free buffers (e.g., PBS, HEPES, Tris at appropriate pH) | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target biomolecule for reaction with the maleimide. Degassing the buffer is recommended to prevent oxidation of thiols to disulfides. | [8][9] |

| Molar Ratio | 10- to 20-fold molar excess of maleimide reagent | A molar excess of the maleimide reagent helps to drive the reaction to completion. The optimal ratio should be determined empirically for each specific biomolecule. | [6][10][11] |

| Reaction Time | 1 - 4 hours to overnight | Reaction time depends on the specific reactants, temperature, and pH. The reaction progress can be monitored using analytical techniques like HPLC or mass spectrometry. | [6][7][11] |

The Challenge of Conjugate Stability: Side Reactions and Solutions

While the maleimide-thiol adduct is generally considered stable, its long-term stability can be compromised by several side reactions, particularly in the in vivo environment. Understanding these pathways is critical for the design of robust bioconjugates.

Key Instability Pathways:

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. This can occur with the unreacted maleimide reagent or the thiosuccinimide conjugate itself, especially at pH values above 7.5.[1][5][12]

-

Retro-Michael Reaction (Thiol Exchange): The thioether bond of the thiosuccinimide adduct is reversible. In a thiol-rich environment, such as in plasma with high concentrations of glutathione, the conjugate can revert to the starting maleimide and thiol.[5][13][14] This can lead to "payload migration," where the conjugated molecule is transferred to other thiols, causing off-target effects and reducing efficacy.[4]

Strategies for Enhancing Conjugate Stability:

Significant research has focused on overcoming the instability of the thiosuccinimide linkage. The primary strategies involve chemical modifications to the adduct post-conjugation to yield a more stable product.

-

Post-Conjugation Hydrolysis (Ring Opening): The thiosuccinimide ring can be intentionally hydrolyzed after the initial conjugation reaction.[15][16] The resulting ring-opened succinamic acid thioether is no longer susceptible to the retro-Michael reaction.[15][17] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) or by using "next-generation maleimides" that are designed to self-hydrolyze under physiological conditions.[5][18]

-

Transcyclization: For conjugations involving an N-terminal cysteine, a spontaneous rearrangement can occur where the N-terminal amine attacks the succinimide (B58015) ring. This transcyclization reaction forms a stable six-membered thiazine (B8601807) ring, which prevents the retro-Michael reaction.[13][14][19] This stabilization can often be achieved by extending the incubation time of the conjugation reaction.[14]

-

Next-Generation Maleimides (NGMs): Novel maleimide derivatives have been developed to form more stable bioconjugates. These include dibromomaleimides that can re-bridge reduced disulfide bonds and maleimides with substituents that accelerate post-conjugation hydrolysis.[20][21][22][23]

The interplay between these stability and instability pathways is a critical consideration in the design of maleimide-based bioconjugates.

Caption: Competing stability and instability pathways of a maleimide-thiol conjugate.

Applications in Bioconjugation

The versatility of maleimide chemistry has led to its widespread adoption in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

Maleimide chemistry is a key technology in the development of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[1][3][] In this application, a maleimide-functionalized linker-drug molecule is conjugated to cysteine residues on a monoclonal antibody that targets a tumor-specific antigen.[1] These cysteine residues can be natively present, exposed by the reduction of interchain disulfide bonds, or engineered into the antibody sequence to allow for site-specific conjugation and control over the drug-to-antibody ratio (DAR).[1][23]

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.

Protein Labeling and Surface Functionalization

Maleimides are widely used to attach probes, such as fluorescent dyes, to proteins for various research applications, including fluorescence resonance energy transfer (FRET) and fluorescence anisotropy studies.[25] The site-specific nature of the reaction allows for the precise placement of labels.[26] Additionally, maleimide chemistry is employed to functionalize surfaces, such as nanoparticles and beads, with biomolecules for use in biosensors and diagnostic assays.[3]

PEGylation

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. Maleimide-functionalized PEG can be specifically conjugated to cysteine residues, offering a more controlled approach than the more common lysine-targeted PEGylation.[6][11]

Experimental Protocols